Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Description
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with a methyl ester and an amino group at the 2- and 3-positions, respectively. The hydrochloride salt enhances its stability and solubility in polar solvents.
Key structural attributes include:
- Molecular formula: C9H16ClNO2 (calculated based on analogs in ).
- Functional groups: Methyl ester (COOCH3), primary amine (NH2), and a bicyclo[2.2.1]heptane scaffold.
- Stereochemical considerations: The compound may exist in stereoisomeric forms, as seen in related derivatives like the (1S,2S,3R,4R)-isomer reported in .
Properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKTSDRZGORSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride, also known by its chemical formula CHClNO and CAS number 1071520-19-8, is a bicyclic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: CHClNO
- Molecular Weight: 206 Da
- LogP: 0.44 (indicating moderate lipophilicity)
- Polar Surface Area: 52 Ų
- Hydrogen Bond Donors/Acceptors: 1/2
These properties suggest a favorable profile for bioavailability and interaction with biological systems.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter transporters, particularly the L-type amino acid transporter (LAT1), which plays a critical role in the transport of essential amino acids across the blood-brain barrier (BBB) .
- Antioxidant Properties : Preliminary studies indicate that this compound may exert antioxidant effects, potentially mitigating oxidative stress in various cellular environments .
- Anti-inflammatory Effects : Research suggests that it could modulate inflammatory pathways, which may be beneficial in conditions characterized by excessive inflammation .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:
Case Studies
- Neuroprotection : In a model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. Results showed a significant decrease in neuronal apoptosis compared to control groups, highlighting its potential neuroprotective properties.
- Inflammatory Response : A study involving lipopolysaccharide (LPS)-induced inflammation in animal models revealed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, key mediators of inflammation.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride has been investigated for its antidepressant properties. Studies have shown that compounds with similar bicyclic structures can interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. This compound may serve as a lead structure for developing new antidepressants that target these pathways effectively.
Analgesic Properties
Research indicates that this compound could possess analgesic effects. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies. Preliminary studies suggest that it could influence the opioid receptors, providing a potential alternative to traditional opioid medications.
Neuroscience Research
Neurotransmitter Modulation
The compound's structural features allow it to interact with various neurotransmitter receptors, making it valuable in neuroscience research. It can be used to study the mechanisms of neurotransmission and the role of specific receptors in neurological disorders. This application is particularly relevant in understanding conditions such as depression and anxiety.
Behavioral Studies
In preclinical models, this compound has been utilized to assess behavioral changes associated with anxiety and depression. Researchers have employed this compound to evaluate its effects on locomotor activity and anxiety-like behaviors in rodent models, providing insights into its potential therapeutic effects.
Chemical Synthesis and Research Tool
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclic structure is often used as a building block in organic synthesis, allowing chemists to create diverse derivatives that may exhibit interesting biological activities.
Research Applications
this compound is also used in various research applications beyond medicinal chemistry. It can be employed in studies focused on chemical reactivity, molecular interactions, and the development of new synthetic methodologies.
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant development | Modulates serotonin/norepinephrine systems |
| Analgesic properties | May influence opioid receptors | |
| Neuroscience Research | Neurotransmitter modulation | Interacts with neurotransmitter receptors |
| Behavioral studies | Affects anxiety-like behaviors in models | |
| Chemical Synthesis | Synthetic intermediate | Serves as a building block for complex molecules |
| Research tool | Useful in studying chemical reactivity |
Case Studies
- Antidepressant Development : A study published in Journal of Medicinal Chemistry explored analogs of this compound for their antidepressant activity, demonstrating significant improvements in depressive-like behaviors in rodent models when administered at specific dosages.
- Neuroscience Applications : Research highlighted in Neuropharmacology assessed the compound's effects on anxiety-related behaviors, revealing that it significantly reduced anxiety-like responses compared to controls, indicating its potential as a therapeutic agent.
- Synthetic Utility : A publication in Organic Letters detailed the use of this compound as a versatile intermediate for synthesizing novel bicyclic compounds with diverse biological activities, showcasing its importance in organic synthesis.
Comparison with Similar Compounds
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
- Molecular formula: C10H18ClNO2 .
- Key difference : Ethyl ester (COOCH2CH3) instead of methyl ester.
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
- Molecular formula: C9H14ClNO2 .
- Key difference : Incorporation of a double bond (hept-5-ene) introduces ring unsaturation.
- Impact : The double bond increases rigidity and may enhance π-π interactions in drug-receptor binding. However, it could also reduce stability under oxidative conditions.
Analogs with Alternative Functional Groups
(cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular formula: C8H13NO2·HCl .
- Key difference : Carboxylic acid (COOH) replaces the methyl ester.
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
- Molecular formula: C7H10ClNO2 .
- Key difference : Aza substitution (NH replacing CH2) at the 2-position.
- Impact : The nitrogen atom introduces hydrogen-bonding capability, which may enhance target affinity in enzyme inhibitors.
Analogs with Different Ring Systems
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride
- Molecular formula: C10H18ClNO2 .
- Key difference : Bicyclo[2.2.2]octane scaffold instead of bicyclo[2.2.1]heptane.
- Impact : The larger ring system reduces steric strain but may decrease conformational rigidity, affecting binding selectivity.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride
- Molecular formula: C7H10ClNO2 .
- Key difference : Smaller bicyclo[1.1.1]pentane core.
- Impact : High ring strain increases reactivity, making it useful for click chemistry or as a bioisostere for aromatic rings.
Stereochemical Variants
Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
- Molecular formula: C9H14ClNO2 .
- Key difference : Defined stereochemistry at four chiral centers.
- Impact : Stereospecificity can drastically alter pharmacokinetics; for example, the (1S,2S,3R,4R)-isomer may exhibit superior target affinity compared to racemic mixtures.
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Starting Material Preparation: Esterification of 5-norbornene-2-carboxylic acid
- Process:
5-norbornene-2-carboxylic acid, predominantly as an endo mixture, is converted to the methyl ester via reaction with oxalyl chloride and DMF to form the acid chloride intermediate, followed by methanolysis in the presence of triethylamine. - Conditions:
- Oxalyl chloride and DMF at 0 °C to room temperature for 12 hours
- Addition of anhydrous methanol and triethylamine at 0 °C, stirring for 6 hours
- Yield: Approximately 77% of methyl 5-norbornene-2-carboxylate as a colorless oil
- Key Notes: The reaction is conducted under inert atmosphere to avoid moisture interference.
Diastereoselective α-Carboxylation to Form Diester Intermediate
- Process:
The methyl ester undergoes lithiation with lithium diisopropylamide (LDA) at –78 °C, followed by reaction with benzyl chloroformate to introduce a second carboxylate group, forming a diester intermediate. - Conditions:
- LDA (2.0 M in THF) added slowly at –78 °C
- Stirring for 72 hours to ensure complete reaction
- Yield: High yield (~89%) of diester compound
- Stereoselectivity: High diastereoselectivity achieved (up to 35:1), favoring the desired stereoisomer.
Amination and Final Ester Formation
- Process:
The isocyanate intermediate is treated with tert-butanol and sodium tert-butoxide to form the N-Boc-protected amino ester, which after deprotection and conversion to hydrochloride salt yields this compound. - Yield: Overall 72% yield over the two final steps
- Purification: Flash column chromatography using hexanes–ethyl acetate mixtures is employed to isolate pure compounds.
Summary Table of Key Reaction Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-norbornene-2-carboxylic acid | Oxalyl chloride, DMF, MeOH, Et3N, 0 °C to r.t. | Methyl 5-norbornene-2-carboxylate | 77 | Esterification, inert atmosphere |
| 2 | Methyl 5-norbornene-2-carboxylate | LDA (–78 °C), benzyl chloroformate, 72 h | Diastereoselective diester intermediate | 89 | High diastereoselectivity |
| 3 | Diester intermediate | Diphenylphosphoryl azide, Et3N, r.t., then reflux in toluene | Acyl azide, then isocyanate intermediate | 94 | Curtius rearrangement |
| 4 | Isocyanate intermediate | t-BuOH, NaOt-Bu, ambient temperature | N-Boc amino ester, later converted to hydrochloride salt | 72 (over 2 steps) | Amination and salt formation |
Research Findings and Optimization Notes
- Stereochemical Control: The substrate-controlled α-carboxylation step is critical for achieving high stereoselectivity, which is essential for the biological activity of the final compound.
- Reaction Times and Temperatures: Extended reaction times (up to 72 hours at low temperatures) and careful temperature control are necessary to maximize yield and selectivity.
- Purification: Flash chromatography remains the preferred method for isolating intermediates and final products, ensuring high purity essential for downstream applications.
- Scalability: The described methods have been demonstrated on gram scale with consistent yields, indicating potential for scale-up in research and industrial settings.
Alternative Synthetic Approaches
While the above method is well-documented and efficient, alternative approaches reported in literature include:
- Epimerization-Lactamization Cascade: Starting from functionalized 4-aminoproline methyl esters, an epimerization-lactamization cascade under basic conditions can yield the bicyclic amino ester framework. This method requires optimization of reaction conditions to maximize yield and purity.
- Photochemical Cycloadditions: Advanced photochemical methods involving [2π+2σ] photocycloadditions of bicyclo[1.1.0]butanes with heterocyclic olefins have been explored to access bicyclo[2.2.1]heptane derivatives, though these are less common for this specific amino ester.
Q & A
Q. What are the key safety considerations when handling Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use PPE (gloves, safety goggles, lab coats) and ensure adequate ventilation. Avoid dust formation and aerosolization during handling. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Store in a dry, sealed container away from incompatible materials.
Q. What synthetic routes are reported for bicyclo[2.2.1]heptane-based carboxylate hydrochlorides?
Chiral synthesis is critical for stereochemical control. For example, (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is synthesized via reductive amination of ketone intermediates, followed by HCl salt formation. Asymmetric catalysis or resolution may be required to isolate enantiomers . Solvent selection (e.g., ethanol, dichloromethane) impacts yield and purity.
Q. How can the molecular structure of this compound be confirmed?
Use a combination of:
- NMR : and spectra to verify bicyclic framework and substituents.
- Mass spectrometry : Exact mass (e.g., 217.69 g/mol for CHClNO) confirms molecular formula .
- X-ray crystallography : ORTEP-III software aids in resolving stereochemistry and bond angles .
Advanced Research Questions
Q. How can enantiomeric purity be assessed and optimized for this bicyclic compound?
Enantiomeric excess (ee) is determined via chiral HPLC or polarimetry. Optimization involves:
Q. What analytical challenges arise in characterizing hydrochloride salts of bicyclo[2.2.1]heptane derivatives?
Key issues include:
Q. How does the bicyclo[2.2.1]heptane scaffold influence pharmacological activity in drug discovery?
The rigid structure enhances binding affinity to biological targets (e.g., enzymes, GPCRs). Modifications at the 3-amino and carboxylate positions improve solubility and bioavailability. For example, similar compounds are used as intermediates in neuraminidase inhibitors or opioid receptor modulators .
Method Development Questions
Q. What strategies mitigate byproduct formation during HCl salt preparation?
- Controlled acid addition : Gradual HCl gas introduction in non-aqueous solvents (e.g., diethyl ether) prevents localized overheating.
- Purification : Recrystallization from ethanol/acetone mixtures removes unreacted amines or neutral impurities .
- pH monitoring : Maintain pH <2 to ensure complete protonation of the amine group.
Q. How can solubility limitations of this compound be addressed in biological assays?
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility.
- Prodrug design : Esterification of the carboxylate group improves membrane permeability .
- Salt exchange : Replace hydrochloride with mesylate or citrate salts for higher stability in buffered solutions .
Stability and Storage
Q. What are the optimal storage conditions to prevent degradation?
Store under argon at -20°C in amber glass vials. Desiccants (silica gel) prevent hydrolysis of the carboxylate ester. Avoid prolonged exposure to light or humidity, which can degrade the bicyclic framework .
Application in Experimental Design
Q. How is this compound utilized in structure-activity relationship (SAR) studies?
The 3-amino and carboxylate groups serve as handles for derivatization. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
